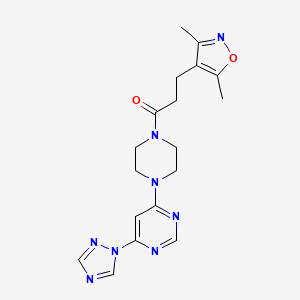
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C18H22N8O2 and its molecular weight is 382.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one represents a novel chemical entity with potential therapeutic applications. Its unique structure combines a triazole and a pyrimidine ring, which are known for their biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N8O, with a molecular weight of approximately 378.43 g/mol. The structural components include:
- A piperazine moiety that enhances solubility and bioavailability.
- A triazole and pyrimidine ring system which are common in many pharmacologically active compounds.
- An isoxazole group that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole and pyrimidine rings may interact with specific enzymes or receptors, inhibiting their function. For instance, triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi.
- DNA Interaction : Compounds containing pyrimidine derivatives can intercalate into DNA, potentially leading to cytotoxic effects in cancer cells.
- Antimicrobial Activity : The compound may exhibit broad-spectrum antimicrobial activity by disrupting cellular processes in bacteria and fungi.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of similar compounds in the series. For example:
While specific IC50 values for the target compound are not available in the literature, its structural analogs suggest potential for significant antimicrobial activity.
Anticancer Activity
In vitro studies have demonstrated that related triazole derivatives exhibit cytotoxic effects against various cancer cell lines:
These findings indicate that the target compound may also possess anticancer properties.
Case Studies
A series of case studies have highlighted the effectiveness of triazole-containing compounds in both antimicrobial and anticancer therapies:
- Case Study 1 : A derivative similar to the target compound was tested against Mycobacterium tuberculosis, showing an IC50 value of 2.18 µM, indicating strong potential as an anti-tubercular agent.
- Case Study 2 : In a study evaluating antifungal agents, derivatives exhibited IC50 values ranging from 0.06 to 4 µM against various fungal pathogens, demonstrating excellent efficacy compared to standard treatments.
- Case Study 3 : Research on triazole derivatives revealed significant cytotoxicity against MCF-7 cell lines with IC50 values as low as 27.3 µM, suggesting potential for development as anticancer agents.
科学研究应用
Antimicrobial Activity
The triazole moiety in this compound is particularly noted for its antimicrobial properties . Compounds similar to this have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi.
Case Study: Broad-Spectrum Activity
A study evaluating the antimicrobial efficacy of triazole-containing compounds revealed that they effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that derivatives of this compound could serve as potential antimicrobial agents in clinical settings.
Anticancer Activity
Research indicates that compounds structurally related to this one exhibit significant anticancer properties .
Case Study: Antitumor Efficacy
A recent study assessed the antiproliferative effects of triazole-containing compounds on various human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values ranging from 15.6 µM to 23.9 µM against different cancer types.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15.6 | EGFR Inhibition |
| Compound B | 22.0 | Apoptosis Induction |
| Compound C | 23.9 | Caspase Activation |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes involved in drug metabolism.
Implications for Drug Development
By inhibiting these enzymes, the compound could enhance the efficacy of co-administered drugs by preventing their metabolism and increasing their bioavailability.
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-13-15(14(2)28-23-13)3-4-18(27)25-7-5-24(6-8-25)16-9-17(21-11-20-16)26-12-19-10-22-26/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXOZSLHHRSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














